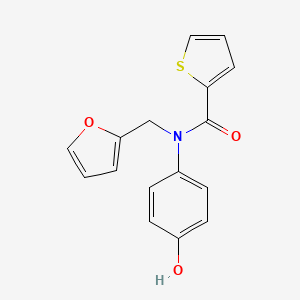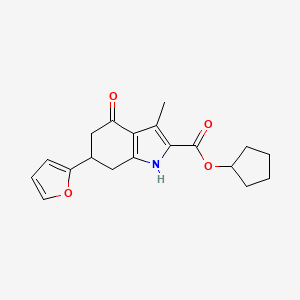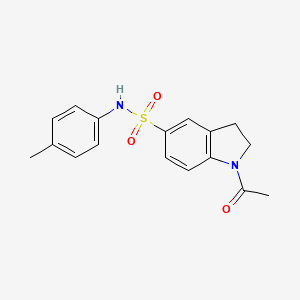![molecular formula C17H25N3 B4240350 N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B4240350.png)
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine
Übersicht
Beschreibung
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine, also known as EBMC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EBMC is a member of the class of benzimidazole compounds, which have been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. In
Wirkmechanismus
The exact mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine is not fully understood. However, studies have suggested that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine may exert its antiviral effects by inhibiting viral entry and replication. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B (NF-κB).
Biochemical and Physiological Effects:
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine can inhibit the replication of hepatitis B virus and HIV by suppressing viral entry and replication. N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activation of NF-κB. These findings suggest that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has potential therapeutic applications in the treatment of viral infections, cancer, and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in lab experiments is its potential therapeutic applications in the treatment of viral infections, cancer, and inflammatory diseases. Additionally, N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine. One area of research could focus on optimizing the synthesis method of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine to improve the yield and purity of the compound. Additionally, further studies could investigate the mechanism of action of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in more detail to better understand its antiviral, anticancer, and anti-inflammatory properties. Another area of research could focus on developing novel formulations of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine to improve its solubility and bioavailability. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine in the treatment of viral infections, cancer, and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has been found to exhibit various biological activities, including antiviral, anticancer, and anti-inflammatory properties. In vitro studies have shown that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine can inhibit the replication of hepatitis B virus and human immunodeficiency virus (HIV). N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has also been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. These findings suggest that N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylcyclohexanamine has potential therapeutic applications in the treatment of viral infections and cancer.
Eigenschaften
IUPAC Name |
N-[(1-ethylbenzimidazol-2-yl)methyl]-N-methylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3/c1-3-20-16-12-8-7-11-15(16)18-17(20)13-19(2)14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWDSFXZRGXNHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1CN(C)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240270.png)
![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)



![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4240354.png)

![(1-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4240374.png)
